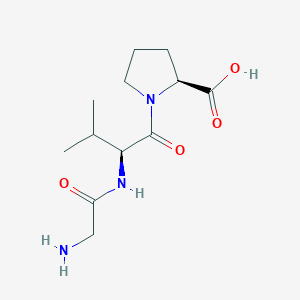
L-Proline, glycyl-L-valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, glycyl-L-valyl- is a tripeptide composed of the amino acids L-proline, glycine, and L-valine. Tripeptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, glycyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (L-proline) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (glycine) is coupled to the growing peptide chain using a coupling reagent like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the addition of L-valine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Proline, glycyl-L-valyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated synthesizers being used to streamline the process.
Chemical Reactions Analysis
Types of Reactions
L-Proline, glycyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and properties.
Reduction: This reaction can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Protecting groups and coupling reagents like HBTU or DIC are used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Proline, glycyl-L-valyl- has various scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug design and development.
Industry: It is used in the development of peptide-based products, such as cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Proline, glycyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar biological activities.
L-Isoleucyl-L-prolyl-L-proline: A tripeptide with angiotensin-converting enzyme inhibitory activity.
Glycyl-L-proline: A dipeptide with different properties and applications.
Uniqueness
L-Proline, glycyl-L-valyl- is unique due to its specific sequence of amino acids, which gives it distinct properties and potential applications. Its combination of L-proline, glycine, and L-valine allows it to interact with different molecular targets and exhibit unique biological activities.
Properties
CAS No. |
58872-43-8 |
|---|---|
Molecular Formula |
C12H21N3O4 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21N3O4/c1-7(2)10(14-9(16)6-13)11(17)15-5-3-4-8(15)12(18)19/h7-8,10H,3-6,13H2,1-2H3,(H,14,16)(H,18,19)/t8-,10-/m0/s1 |
InChI Key |
YGHSQRJSHKYUJY-WPRPVWTQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


sulfanium chloride](/img/structure/B14620008.png)
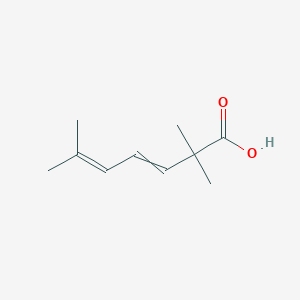
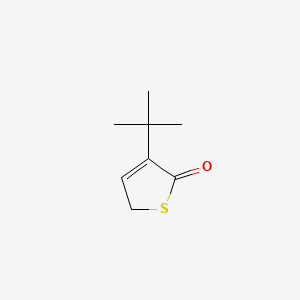
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)
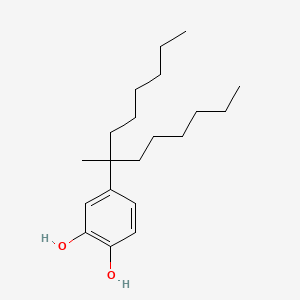
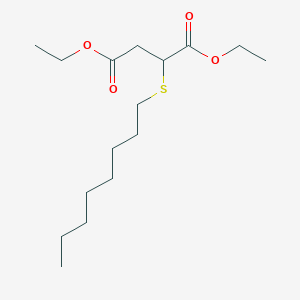
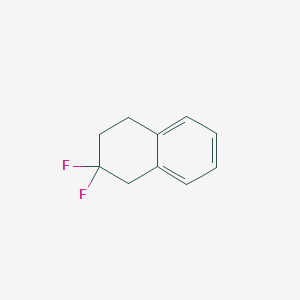
![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)

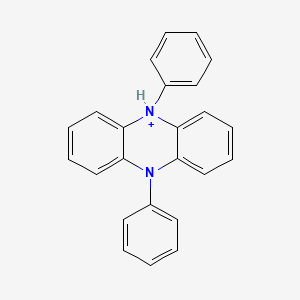
![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)
